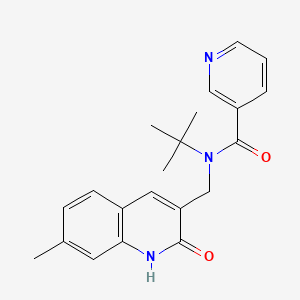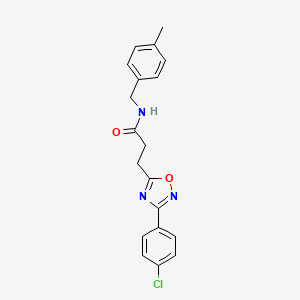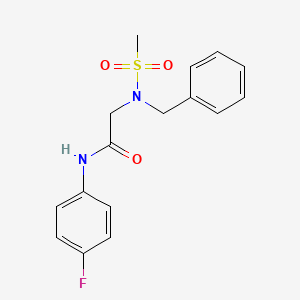
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been widely used in scientific research. It belongs to the family of 8-hydroxyquinoline derivatives and has a broad spectrum of biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is complex and not fully understood. It is believed that this compound exerts its biological effects by chelating metal ions, such as copper and zinc, which are essential for the function of many enzymes and proteins. By binding to these metal ions, this compound can disrupt the activity of these enzymes and proteins, leading to various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various enzymes and proteins, including metalloproteases, kinases, and transcription factors. This compound can also affect the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. Moreover, this compound can alter the expression of various genes involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has several advantages as a research tool. It is relatively cheap and easy to synthesize, and its biological effects are well documented. This compound can also be used as a probe for studying metal ion homeostasis and metalloprotein function. However, this compound has some limitations as well. It can be toxic at high concentrations, and its effects can be influenced by the presence of other metal ions in the system. Moreover, this compound can interfere with the activity of other drugs and compounds, which can complicate the interpretation of experimental results.
Orientations Futures
In the future, N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may have potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Moreover, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents. Finally, the use of this compound as a research tool may continue to provide valuable insights into the role of metal ions in biological systems.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with o-toluidine in the presence of acetic anhydride. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis of this compound is relatively simple and can be done in a few steps with high yield.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and infectious diseases. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta peptide, a hallmark of the disease, in the brain. In cancer, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In infectious diseases, this compound has been demonstrated to have antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.
Propriétés
IUPAC Name |
2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-9-3-6-12-21(17)25(29)27(23-14-8-4-10-18(23)2)16-20-15-19-11-5-7-13-22(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVOUGBQJFIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)













